Acide ginkgolique

Vue d'ensemble

Description

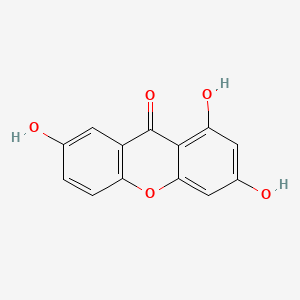

L’acide ginkgolique est un composé phénolique naturel dérivé des feuilles et des graines de l’arbre Ginkgo biloba. Cette espèce d’arbre ancienne, souvent appelée « fossile vivant », est utilisée en médecine traditionnelle depuis des siècles. L’this compound est connu pour ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, anticancéreuses et neuroprotectrices .

Applications De Recherche Scientifique

Ginkgolic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study phenolic compound reactions and mechanisms.

Biology: Ginkgolic acid is studied for its antimicrobial properties against bacteria and fungi.

Medicine: It has shown potential in anticancer therapies, neuroprotection, and treatment of metabolic disorders like diabetes.

Industry: Ginkgolic acid is used in the development of natural preservatives and bioactive compounds for pharmaceuticals and cosmetics

Mécanisme D'action

L’acide ginkgolique exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antimicrobienne : Il perturbe les membranes cellulaires bactériennes et interfère avec l’homéostasie du fer, ce qui entraîne la mort des cellules bactériennes.

Activité anticancéreuse : L’this compound induit l’apoptose dans les cellules cancéreuses en activant les voies des caspases et en régulant les protéines pro-apoptotiques et anti-apoptotiques.

Activité neuroprotectrice : Il module les voies de signalisation impliquées dans la neuroprotection, telles que la voie AMPK, améliorant l’absorption du glucose et réduisant le stress oxydatif.

Composés similaires :

Ginkgolides : Ce sont des lactones diterpénoïdes également dérivées du Ginkgo biloba, connues pour leurs propriétés neuroprotectrices et anti-inflammatoires.

Bilobalide : Un autre composé du Ginkgo biloba, le bilobalide possède des activités neuroprotectrices et antioxydantes.

Unicité de l’this compound : L’this compound est unique en raison de son large éventail d’activités biologiques, notamment ses effets antimicrobiens, anticancéreux et neuroprotecteurs. Contrairement aux ginkgolides et au bilobalide, qui se concentrent principalement sur la neuroprotection, l’this compound a un éventail d’applications plus large dans divers domaines .

Analyse Biochimique

Biochemical Properties

Ginkgolic acid plays a significant role in various biochemical reactions. It interacts with several key enzymes and proteins, including cyclooxygenase (COX), lipoxygenase (LO), and phospholipase A2 (PLA2). These interactions are crucial in the biosynthesis of lipid mediators, which regulate inflammatory responses . Ginkgolic acid inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, ginkgolic acid has been shown to inhibit the activity of SUMO-specific proteases, affecting protein SUMOylation and influencing various cellular processes .

Cellular Effects

Ginkgolic acid exerts a range of effects on different cell types and cellular processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and arresting the cell cycle at the G0/G1 phase . Ginkgolic acid also influences cell signaling pathways, such as the mTOR pathway, leading to increased autophagy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, ginkgolic acid has been shown to enhance long-term potentiation, a mechanism underlying learning and memory .

Molecular Mechanism

At the molecular level, ginkgolic acid exerts its effects through various mechanisms. It binds to and inhibits the activity of key enzymes involved in lipid mediator biosynthesis, such as COX and LO . This inhibition reduces the production of pro-inflammatory mediators and modulates inflammatory responses . Ginkgolic acid also interferes with protein SUMOylation by inhibiting SUMO-specific proteases, leading to changes in protein stability, localization, and function . Additionally, ginkgolic acid has been shown to disrupt iron homeostasis in bacteria, enhancing its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginkgolic acid can vary over time. Studies have shown that ginkgolic acid is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term exposure to ginkgolic acid has been associated with sustained inhibition of enzyme activity and persistent changes in cellular function . In in vitro studies, ginkgolic acid has been shown to maintain its cytotoxic effects over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of ginkgolic acid in animal models are dose-dependent. At low doses, ginkgolic acid has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce cytotoxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . In cancer models, ginkgolic acid has been found to inhibit tumor growth in a dose-dependent manner, with higher doses leading to more significant reductions in tumor size . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

Ginkgolic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It inhibits the activity of enzymes such as COX and LO, which are involved in the biosynthesis of lipid mediators . This inhibition affects the levels of various metabolites, including prostaglandins and leukotrienes, which play critical roles in inflammation and immune responses . Ginkgolic acid also influences glucose metabolism by modulating the activity of enzymes such as AMPK, leading to increased glucose uptake in adipocytes and muscle cells .

Transport and Distribution

Within cells and tissues, ginkgolic acid is transported and distributed through passive membrane diffusion . Its transport is influenced by factors such as pH and the presence of transport proteins . Ginkgolic acid has been shown to accumulate in specific tissues, such as the brain and liver, where it exerts its pharmacological effects . The distribution of ginkgolic acid within the body is crucial for its therapeutic efficacy and safety.

Subcellular Localization

Ginkgolic acid’s subcellular localization is influenced by its interactions with various proteins and post-translational modifications. It has been shown to localize in both the cytoplasm and nucleus, where it affects protein SUMOylation and other cellular processes . The subcellular localization of ginkgolic acid is essential for its activity and function, as it determines the specific cellular pathways and processes it can influence.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide ginkgolique peut être synthétisé par diverses voies chimiques. Une méthode courante consiste à extraire l’this compound des feuilles de Ginkgo biloba à l’aide de solvants tels que le méthanol ou l’éthanol. L’extrait est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC) et caractérisé à l’aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .

Méthodes de production industrielle : La production industrielle d’this compound implique généralement une extraction à grande échelle à partir des feuilles de Ginkgo biloba. Les feuilles sont d’abord séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie de processus de purification comme la chromatographie sur colonne pour isoler l’this compound. Le produit final est obtenu après une purification et des contrôles qualité supplémentaires .

Analyse Des Réactions Chimiques

Types de réactions : L’acide ginkgolique subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses alcools correspondants.

Substitution : L’this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions et les mécanismes des composés phénoliques.

Biologie : L’this compound est étudié pour ses propriétés antimicrobiennes contre les bactéries et les champignons.

Médecine : Il a montré un potentiel dans les thérapies anticancéreuses, la neuroprotection et le traitement de troubles métaboliques tels que le diabète.

Industrie : L’this compound est utilisé dans le développement de conservateurs naturels et de composés bioactifs pour les produits pharmaceutiques et les cosmétiques

Comparaison Avec Des Composés Similaires

Ginkgolides: These are diterpenoid lactones also derived from Ginkgo biloba, known for their neuroprotective and anti-inflammatory properties.

Bilobalide: Another compound from Ginkgo biloba, bilobalide has neuroprotective and antioxidant activities.

Uniqueness of Ginkgolic Acid: Ginkgolic acid is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Unlike ginkgolides and bilobalide, which primarily focus on neuroprotection, ginkgolic acid has a wider range of applications in various fields .

Propriétés

Numéro CAS |

22910-60-7 |

|---|---|

Formule moléculaire |

C22H34O3 |

Poids moléculaire |

346.5 g/mol |

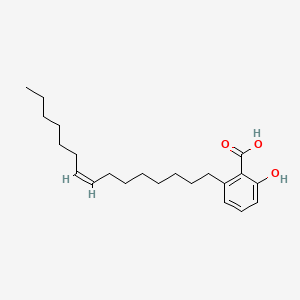

Nom IUPAC |

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |

Clé InChI |

YXHVCZZLWZYHSA-BQYQJAHWSA-N |

SMILES |

O=C(O)C1=C(CCCCCCC/C=C\CCCCCC)C=CC=C1O |

SMILES isomérique |

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

SMILES canonique |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Apparence |

Solid powder |

melting_point |

45.3 - 48 °C |

Key on ui other cas no. |

22910-60-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ginkgolic acid exert its anti-cancer effects?

A1: Ginkgolic acid demonstrates anti-cancer activity through various mechanisms, including:

- Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []

- Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []

- Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []

- Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []

Q2: How does ginkgolic acid interact with glycine receptors?

A2: Ginkgolic acid exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:

- Potentiation of α1 Glycine Receptors: Ginkgolic acid enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []

- Subunit Specificity: Interestingly, ginkgolic acid does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]

- Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of ginkgolic acid. []

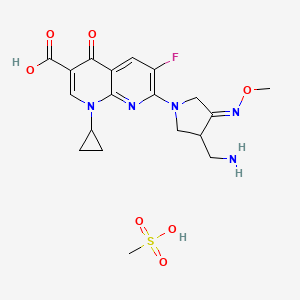

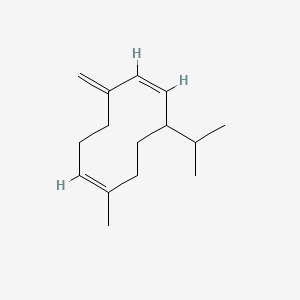

Q3: What is the chemical structure of ginkgolic acid?

A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.

Q4: What spectroscopic techniques are used to characterize ginkgolic acid?

A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:

- HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual ginkgolic acid homologs in extracts and preparations. [, , , , ]

- LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]

- NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []

Q5: How stable is ginkgolic acid under different conditions?

A5: The stability of ginkgolic acid is influenced by factors like temperature and light exposure. Studies show that:

- Heat Stability: Ginkgolic acid exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []

- Light Sensitivity: Prolonged exposure to sunlight can degrade ginkgolic acid, suggesting the importance of protecting extracts and formulations from light. []

Q6: What are the challenges in formulating ginkgolic acid for therapeutic use?

A6: Ginkgolic acid's hydrophobic nature poses challenges for formulation and delivery:

- Solubility: Ginkgolic acid exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []

- Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []

Q7: What are some strategies to improve the solubility and bioavailability of ginkgolic acid?

A7: Several approaches can enhance the solubility and bioavailability of ginkgolic acid:

- Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate ginkgolic acid, improving its solubility and facilitating its absorption. [, ]

- Gel Formulations: Ginkgolic acid can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []

- Nanofiber-Based Delivery Systems: Immobilizing ginkgolic acid on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []

Q8: What analytical methods are employed for quality control of ginkgolic acid in Ginkgo biloba products?

A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:

- HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual ginkgolic acid homologs. [, , , , ]

- Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []

- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []

Q9: What are the known toxicological concerns associated with ginkgolic acids?

A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:

- Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []

- Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []

Q10: What are the regulatory guidelines regarding ginkgolic acid content in Ginkgo biloba products?

A10: Regulatory agencies set limits on ginkgolic acid content in Ginkgo biloba products to minimize potential risks:

- European Pharmacopoeia: The European Pharmacopoeia recommends a maximum ginkgolic acid content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []

Q11: What are potential future applications of ginkgolic acid?

A11: Ongoing research suggests promising avenues for ginkgolic acid in various fields:

- Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of ginkgolic acid warrant further investigation as a potential anti-cancer agent. []

- Anti-Inflammatory Treatments: Ginkgolic acid's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []

- Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]

Q12: What are the key areas for future research on ginkgolic acid?

A12: To fully harness the therapeutic potential of ginkgolic acid, several research areas require further exploration:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.